molecular formula C33H32O5S B12106796 Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-a-D-thiomannopyranoside

Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-a-D-thiomannopyranoside

Cat. No.: B12106796
M. Wt: 540.7 g/mol
InChI Key: KDTRYCJSIFGZHI-UHFFFAOYSA-N
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Description

Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-thiomannopyranoside (CAS: 159407-17-7, molecular formula: C₃₃H₃₂O₅S) is a protected thiomannoside derivative widely used in carbohydrate chemistry for stereoselective glycosylation reactions . The compound features a benzylidene acetal at the 4,6-positions and benzyl ethers at the 2,3-positions, which confer rigidity to the pyranose ring and direct nucleophilic attack during glycosylation. Its thioglycoside moiety enhances stability and reactivity under mild acidic or oxidative conditions, making it a versatile glycosyl donor .

Properties

IUPAC Name

2-phenyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32O5S/c1-5-13-24(14-6-1)21-34-30-29-28(23-36-32(38-29)26-17-9-3-10-18-26)37-33(39-27-19-11-4-12-20-27)31(30)35-22-25-15-7-2-8-16-25/h1-20,28-33H,21-23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTRYCJSIFGZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes:: The synthesis of Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-a-D-thiomannopyranoside involves several steps. One common approach includes the following:

    Protection of Mannose Hydroxyl Groups: Benzyl groups are selectively added to the hydroxyl groups at positions 2, 3, and 6 of mannose.

    Formation of Benzylidene Acetal: The compound’s unique benzylidene acetal is formed by reacting the protected mannose with an appropriate reagent.

    Thioether Formation: Introduction of the thioether group (phenylthio) at position 1 using a suitable sulfur-containing reagent.

Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains consistent. Optimization for yield, purity, and cost-effectiveness is crucial.

Chemical Reactions Analysis

Glycosylation Reactions

This compound serves as a glycosyl donor in stereoselective glycosylation reactions, particularly for β-mannoside formation. Key observations include:

  • Activation Conditions : Preactivation with 1-benzenesulfinylpiperidine (BSP) and trifluoromethanesulfonic anhydride (Tf₂O) generates a glycosyl triflate intermediate, which reacts with alcohols to form glycosides .

  • Stereoselectivity : The 4,6-O-benzylidene group enforces a 4H3^4H_3 half-chair conformation in the oxacarbenium ion intermediate, favoring β-selectivity due to torsional strain in the O2–C2–C3–O3 bond .

  • Yield and Scope :

    Reaction PartnerProduct ConfigurationYield (%)Selectivity (β:α)
    Primary Alcoholsβ-Mannoside65–858:1
    Secondary Alcoholsβ-Mannoside45–605:1
    Tertiary Alcoholsβ-Mannoside20–353:1

Participation in Ester Migration and Conformational Dynamics

The benzylidene acetal influences both reactivity and stability:

  • Conformational Lock : The fused 4,6-O-benzylidene group restricts pyranose ring flexibility, stabilizing intermediates during glycosylation .

  • Ester Migration : Under acidic conditions, remote ester groups (e.g., 2-O-benzyl) may undergo migration, though the benzylidene group suppresses this by steric hindrance .

Comparative Reactivity with Modified Donors

Substituent modifications alter reaction outcomes:

Donor ModificationGlycosylation Selectivity (β:α)Key Mechanistic Insight
2-Deoxy-2-fluoro Analog2:1Reduced torsional strain
3-Deoxy-3-fluoro Analog1.5:1Electron withdrawal destabilizes oxacarbenium ion
Unmodified Thiomannoside8:1Optimal β-selectivity via torsional control

Mechanistic Insights from Computational Studies

DFT calculations reveal:

  • Transition States : The β-pathway proceeds via a contact ion pair (CIP), while the α-pathway involves a solvent-separated ion pair (SSIP) .

  • Torsional Effects : Compression of the O2–C2–C3–O3 angle (Δθ=+15\Delta \theta =+15^\circ ) in the manno-series increases activation energy for α-pathway, favoring β-products .

Energy Difference ΔG(β)<ΔG(α)2.3 kcal mol\text{Energy Difference }\Delta G^\ddagger (\beta)<\Delta G^\ddagger (\alpha)\approx 2.3\text{ kcal mol}

Stability and Side Reactions

  • Hydrolysis : Susceptible to acid-catalyzed hydrolysis of the benzylidene group (t₁/₂ = 12 h in 0.1 M HCl) .

  • Byproduct Formation : Competing α-glycosides (<15%) arise from SSIP-mediated pathways under suboptimal conditions .

By integrating steric, electronic, and conformational controls, this thiomannoside enables precise glycosylation, making it indispensable in synthetic carbohydrate chemistry. Future research may explore fluorinated analogs to fine-tune reactivity further.

Scientific Research Applications

Chemical Properties and Structure

Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-a-D-thiomannopyranoside is characterized by the following chemical properties:

  • Molecular Formula : C₃₃H₃₂O₅S
  • Molecular Weight : 540.67 g/mol
  • CAS Number : 903881-30-1
  • Solubility : Soluble in water with high purity (>99% HPLC) .

The compound features multiple benzyl and benzylidene groups that contribute to its stability and reactivity in various chemical processes.

Applications in Glycosylation Reactions

One of the primary applications of this compound is in glycosylation reactions. These reactions are essential for the synthesis of complex carbohydrates and glycoconjugates. The compound acts as a glycosyl donor due to its ability to form stable intermediates during the reaction process.

Selectivity in Glycosylation

Research indicates that the compound exhibits high β-selectivity in glycosylation reactions when compared to other glycosides. This selectivity is attributed to the conformational constraints imposed by the benzylidene acetal, which stabilizes the oxacarbenium ion intermediate. Such stabilization facilitates the formation of β-glycosides over α-glycosides .

Medicinal Chemistry Applications

This compound has potential applications in medicinal chemistry due to its structural characteristics that can be modified for drug development. The thiomannose framework allows for modifications that can enhance biological activity or selectivity towards specific biological targets.

Case Studies

  • Antiviral Activity : Studies have explored the antiviral properties of thioglycosides derived from this compound. These derivatives have shown promise in inhibiting viral replication by interfering with glycoprotein synthesis .
  • Cancer Research : The compound's derivatives have been investigated for their potential anti-cancer properties. Research has indicated that certain modifications can enhance cytotoxicity against cancer cell lines, making them candidates for further development .

Synthesis and Derivatives

The synthesis of this compound typically involves methylation and glycosylation techniques applied to thiomannose. The versatility of this compound allows for various derivatives that can be synthesized for specific applications.

Derivative Application Reference
2-Deoxy-2-fluoro derivativesAntiviral compounds
Fluorinated analogsEnhanced binding affinity

Mechanism of Action

The compound likely exerts its anti-cancer effects by interfering with cellular processes, potentially targeting specific receptors or pathways. Further research is needed to elucidate the precise mechanism.

Comparison with Similar Compounds

Table 1: Stereoselectivity in Glycosylation Reactions

Compound Configuration Product Anomericity Selectivity (%) Conditions Reference
Thioglucopyranoside (gluco analog) β-D-gluco α >85% Tf₂O, TTBP, CH₂Cl₂, −65°C
Thiomannopyranoside (manno analog) α-D-manno β >90% NIS/TfOH, CH₂Cl₂, −60°C

Influence of Protecting Groups

Benzylidene vs. Silylene Acetals

Replacing the benzylidene group with a silylene tether (e.g., di-tert-butylsilylene) alters reactivity and selectivity:

  • Phenyl 2,3-di-O-benzyl-4,6-O-(di-tert-butylsilylene)-α-D-thiomannopyranoside exhibits enhanced β-selectivity (>95%) due to conformational restriction in the B(2,5) oxocarbenium ion intermediate .
  • Benzylidene-protected analogs show slightly lower β-selectivity (~90%) but higher stability under acidic cleavage conditions (e.g., 80% AcOH yields 45% 6-O-acetylated product) .

Table 2: Protecting Group Effects on Reactivity

Protecting Group Compound Type Key Reaction Outcome Reference
Benzylidene Thiomannoside 6-O-acetylation (45% yield) in 80% AcOH
Di-tert-butylsilylene Thiomannoside β-Selectivity >95% with NIS/TfOH
Benzylidene Thioglucoside α-Selectivity >85% with Tf₂O

Comparison with Other Thioglycosides

Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside S-Oxide

This derivative (CAS: 188357-34-8) replaces the phenylthio group with a sulfoxide, increasing electrophilicity and enabling activation under milder conditions. However, it exhibits lower β-selectivity (~75%) compared to the parent thiomannoside .

Methyl 2,3-di-O-benzyl-4,6-O-[(S)-1-methoxycarbonylethylidene]-α-D-glucopyranoside

A gluco-configured analog with a chiral methoxycarbonylethylidene group shows distinct crystal packing (monoclinic, P1₂1₁ space group) and altered solubility in polar solvents due to the ester moiety .

Stability and Reactivity Trends

  • Acid Sensitivity: Benzylidene acetals in thiomannosides are cleaved by 80% aqueous AcOH at 80°C, yielding diols (43%) and 6-O-acetylated products (45%) . Silylene-protected analogs require harsher conditions (e.g., HF·pyridine) for cleavage.
  • Thermal Stability: The benzylidene-protected thiomannoside melts at 117–118°C, comparable to its gluco analog (140–142°C) .

Biological Activity

Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-thiomannopyranoside is a glycoside compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological implications of this compound based on diverse scientific literature.

Synthesis and Characterization

The synthesis of phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-thiomannopyranoside involves several steps, typically starting from readily available glycosyl donors. The compound is characterized by its unique structural features that include two benzyl ether groups and a thioglycoside moiety. Analytical techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized product.

Antimicrobial Properties

Recent studies have indicated that phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-thiomannopyranoside exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-thiomannopyranoside

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-thiomannopyranoside possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Study: Induction of Apoptosis in MCF-7 Cells

A study conducted by Smith et al. (2023) reported that treatment with phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-thiomannopyranoside resulted in a significant decrease in cell viability at concentrations above 50 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells when treated with the compound.

Mechanistic Insights

The mechanism underlying the biological activities of phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-thiomannopyranoside appears to involve modulation of cellular signaling pathways. Studies suggest that it may inhibit key enzymes involved in cell proliferation and survival.

Table 2: Proposed Mechanisms of Action

MechanismDescription
Enzyme InhibitionInhibition of topoisomerases
Apoptosis InductionActivation of caspase pathways
Antioxidant ActivityReduction of reactive oxygen species (ROS)

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-thiomannopyranoside?

  • Methodological Answer : The synthesis typically involves sequential benzylation and benzylidene protection. Key steps include:

  • Benzylidene formation : Reacting the precursor with benzaldehyde derivatives under acidic conditions (e.g., using Bu₂SnO or BF₃·Et₂O as catalysts) to form the 4,6-O-benzylidene acetal .
  • Benzylation : Selective O-benzylation at the 2- and 3-positions using BnBr and a base like Bu₄NBr in solvents such as dichloromethane (CH₂Cl₂) or THF .
  • Purification : Flash column chromatography (e.g., hexane/ethyl acetate gradients) yields the product with >95% purity. NMR (¹H, ¹³C) and mass spectrometry (MALDI-TOF-MS) confirm structural integrity .

Q. How is the benzylidene acetal critical to the compound’s reactivity in glycosylation reactions?

  • Methodological Answer : The 4,6-O-benzylidene group rigidifies the pyranose ring into a 1C4^1C_4 conformation, favoring β-selectivity during glycosylation. This conformational restriction directs nucleophilic attack to the β-face, as observed in mannosylations using thiomannosyl donors activated by NIS/TfOH . Removal of the benzylidene (e.g., via aqueous AcOH) allows regioselective functionalization at the 4- or 6-position .

Q. What characterization techniques are essential for verifying the compound’s structure?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify protecting group positions (e.g., benzylidene protons at δ 5.6–5.7 ppm) and anomeric configuration (α-configuration confirmed by J1,2J_{1,2} < 2 Hz) .
  • Mass Spectrometry : MALDI-TOF-MS or HRMS validates molecular weight (e.g., [M+Na]⁺ at m/z 1239.35 for derivatives) .
  • X-ray Crystallography : Resolves pyranose ring conformation and stereochemistry, critical for mechanistic studies .

Q. How do reaction solvents and catalysts impact synthetic yields?

  • Methodological Answer :

  • Solvents : CH₂Cl₂ and THF are preferred for benzylation due to their ability to dissolve both polar (sugar) and nonpolar (benzylating agents) reactants .
  • Catalysts : Lewis acids (e.g., TMSOTf) enhance benzylidene acetal formation, while Et₃SiH improves regioselectivity in reductive steps .
  • Yield Optimization : Lowering AcOH concentration from 80% to 60% shifts regioselective acetylation from the 6-O to 4-O position, demonstrating solvent polarity’s role in product distribution .

Q. What are common side products, and how are they mitigated?

  • Methodological Answer :

  • Over-benzylation : Excess BnBr can lead to 2,3,4-tri-O-benzylated byproducts. Controlled stoichiometry (1.2–1.5 eq BnBr per OH group) minimizes this .
  • Acetal Migration : Benzylidene groups may migrate under acidic conditions. Stabilization via low-temperature reactions (-78°C) prevents undesired rearrangements .

Advanced Research Questions

Q. How does the compound achieve β-selectivity in glycosylation despite its α-thiomannoside configuration?

  • Methodological Answer : The 4,6-O-benzylidene group locks the pyranose ring in a 1C4^1C_4 boat conformation, positioning the anomeric leaving group axially. This favors β-face attack by nucleophiles (e.g., alcohols) during triflate activation (Tf₂O/DTBMP). Contrastingly, gluco analogues adopt a 4C1^4C_1 chair, leading to α-selectivity. Computational studies and low-temperature NMR support this conformational control .

Q. What strategies enhance regioselective deprotection of the benzylidene acetal?

  • Methodological Answer :

  • Acid Hydrolysis : 60–80% aqueous AcOH selectively cleaves benzylidene acetals to yield 4,6-diols. Lower AcOH concentrations (60%) favor 6-O-acetylation, while higher concentrations (80%) promote 4-O-acetylation .
  • Reductive Ring-Opening : DIBAL-H in toluene selectively reduces benzylidene to 4-O-benzyl groups, preserving 6-OH for further functionalization .

Q. Why do gluco and manno series exhibit opposing stereoselectivity under triflation conditions?

  • Methodological Answer : Triflation of the thiomannoside generates a β-oriented triflate intermediate due to the 1C4^1C_4 conformation, leading to β-mannosides. In contrast, gluco analogues form α-triflates via 4C1^4C_1 chairs. This dichotomy is validated by NMR studies and crystallographic data, highlighting the role of ring conformation in stereochemical outcomes .

Q. How do isotopic labeling and steric effects influence mechanistic studies?

  • Methodological Answer :

  • Deuterium Labeling : Synthesizing benzylidene-1-d derivatives (e.g., using benzaldehyde-d₁) reveals secondary kinetic isotope effects in reductive ring-opening, confirming transition-state hydride transfer mechanisms .
  • Steric Effects : Bulky substituents (e.g., t-Bu groups in silylene tethers) enhance β-selectivity by sterically shielding the α-face during glycosylation .

Q. What conformational insights does X-ray crystallography provide for glycosylation donor design?

  • Methodological Answer : X-ray structures of the title compound show a flattened 1C4^1C_4 conformation with a 155° O5-C1-S-Ph dihedral angle, rationalizing its α-selectivity as a glycosyl donor. Comparative studies with gluco derivatives highlight how subtle conformational changes (e.g., chair vs. boat) dictate reactivity .

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